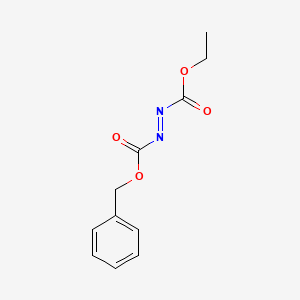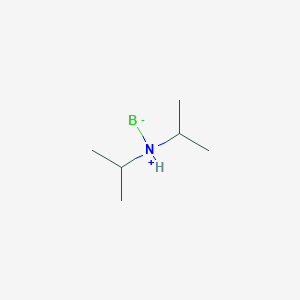
(Diisopropylammonio)trihydroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Diisopropylammonio)trihydroborate is a chemical compound with the molecular formula C₆H₁₈BN. It is known for its use in various chemical reactions, particularly in the field of organic synthesis. The compound is characterized by the presence of a boron-hydrogen bond, which makes it a valuable reagent in hydroboration reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(Diisopropylammonio)trihydroborate can be synthesized through the reaction of diisopropylamine with a borane complex. One common method involves the use of dimethylsulfide borane complex in tetrahydrofuran (THF) as the solvent. The reaction is typically carried out at low temperatures, around -78°C, and then allowed to warm to room temperature over a period of two hours . The resulting product is a liquid with a syrupy consistency.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of anhydrous solvents and inert atmosphere is crucial to prevent any side reactions and degradation of the product .
Analyse Des Réactions Chimiques
Types of Reactions
(Diisopropylammonio)trihydroborate primarily undergoes hydroboration reactions, where it adds across unsaturated organic molecules such as alkenes and alkynes. This reaction is often catalyzed by transition metals like platinum or copper .
Common Reagents and Conditions
The hydroboration reaction typically involves the use of this compound in the presence of a transition metal catalyst. The reaction is carried out in an inert solvent like THF at room temperature. The major products formed from these reactions are organoboranes, which can be further converted into alcohols, amines, or other functional groups through subsequent reactions .
Applications De Recherche Scientifique
(Diisopropylammonio)trihydroborate has several applications in scientific research:
Chemistry: It is used as a reagent in hydroboration reactions to synthesize various organoborane compounds.
Biology: The compound is explored for its potential in modifying biomolecules and studying their interactions.
Medicine: Research is ongoing to investigate its potential use in drug development and delivery systems.
Industry: It is used in the production of polymers and other advanced materials due to its ability to introduce boron atoms into organic frameworks
Mécanisme D'action
The mechanism of action of (Diisopropylammonio)trihydroborate involves the addition of the boron-hydrogen bond to unsaturated organic molecules. The boron atom acts as an electrophile, while the hydrogen atom is transferred to the carbon-carbon double or triple bond. This results in the formation of a new carbon-boron bond, which can be further functionalized in subsequent reactions .
Comparaison Avec Des Composés Similaires
(Diisopropylammonio)trihydroborate is unique compared to other borane complexes due to its specific structure and reactivity. Similar compounds include:
Triethylamine-borane: Another borane complex used in hydroboration reactions but with different steric and electronic properties.
Borane-tetrahydrofuran complex: A widely used borane complex with different solubility and reactivity characteristics.
Borane-dimethylsulfide complex: Similar in reactivity but differs in the nature of the amine ligand.
These comparisons highlight the unique properties of this compound, making it a valuable reagent in various chemical transformations.
Propriétés
Formule moléculaire |
C6H15BN |
|---|---|
Poids moléculaire |
112.00 g/mol |
InChI |
InChI=1S/C6H15BN/c1-5(2)8(7)6(3)4/h5-6,8H,1-4H3 |
Clé InChI |
QTLWVKYULFWHJX-UHFFFAOYSA-N |
SMILES canonique |
[B-][NH+](C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S,R(p),S(SPO)-1-Phenylphosphinoyl)-2-[1-(di-t-butylphosphino)ethyl]ferrocene](/img/structure/B15088912.png)
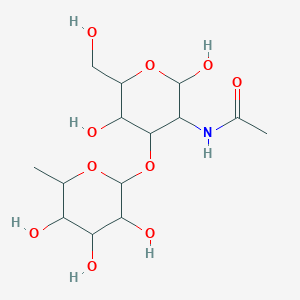
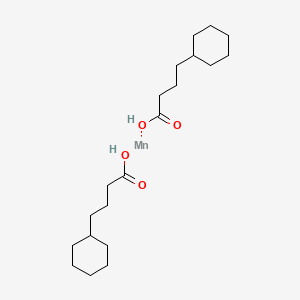

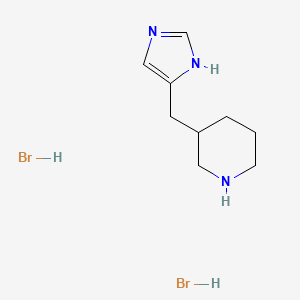

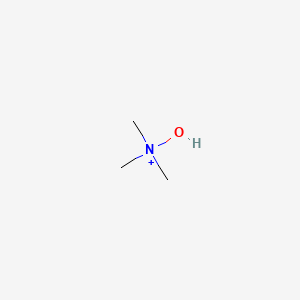



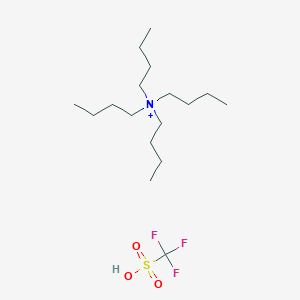
![2-[(3-hexadecoxy-2-hydroxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B15088991.png)
